N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N'-(2,2,2-trifluoroethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O3S/c1-8(17,5-18-2)3-13-6(15)7(16)14-4-9(10,11)12/h17H,3-5H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOOJTVOAJIDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC(F)(F)F)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₂₂F₃N₂O₄S
- Molecular Weight : 356.41 g/mol
- CAS Number : 1396747-20-8
The biological activity of this compound is primarily attributed to its structural features, including the hydroxy and methylthio groups, which enhance binding affinity to various molecular targets. The oxalamide backbone plays a crucial role in enzyme inhibition and modulation of biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound can interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Alkylating Activity : Similar compounds have demonstrated alkylating properties, which can lead to DNA damage in targeted cells, potentially resulting in antitumor effects .
Antitumor Properties
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies on related oxalamides have shown increased lifespan in animal models with induced tumors. The trans isomer of a related compound demonstrated comparable efficacy to established chemotherapeutics like CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) .
Cytotoxic Effects
The cytotoxicity profile of this compound has not been extensively documented; however, related compounds have shown varying degrees of cytotoxicity against different cancer cell lines. For example:
- IC50 Values : Related compounds have exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potential for further investigation into their therapeutic applications .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that similar oxalamide derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
- Animal Models : Animal studies involving related compounds have shown promising results in terms of tumor reduction and increased survival rates when administered at optimal dosages .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Antitumor Activity | Cytotoxicity |
|---|---|---|---|
| N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide | C₁₅H₂₂N₂O₄S | Moderate | High |
| N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide | C₁₀H₁₈N₂O₃S | High | Moderate |
Comparison with Similar Compounds
Key Observations :
Substituent-Driven Bioactivity :
- The trifluoroethyl group in the target compound is structurally analogous to the trifluoromethylphenyl group in ’s regorafenib analog, which enhances metabolic stability and lipophilicity .
- Hydroxy and methylthio groups (target compound) contrast with the methoxy and pyridinyl groups in S336 , suggesting divergent hydrogen-bonding and receptor-binding profiles.
Synthetic Methodologies :
- The target compound’s synthesis likely involves oxalamide bond formation via coupling of amines with oxalyl chloride intermediates, similar to methods used for adamantane-derived oxalamides (e.g., reaction with ethyl chlorooxalate and subsequent purification via silica gel chromatography) .
Q & A
Q. What are the optimal synthetic routes for this oxalamide derivative, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves coupling hydroxyl- and thioether-containing amines with oxalyl chloride derivatives. For example:
React 2-hydroxy-2-methyl-3-(methylthio)propanamine with ethyl oxalyl chloride in dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base .
Purify intermediates via silica gel chromatography (hexane/ethyl acetate gradients) to remove unreacted starting materials .
Final coupling with 2,2,2-trifluoroethylamine requires controlled temperature (0–5°C) to minimize side reactions. Yields can be improved by using DMAP as a catalyst, achieving ~50–60% purity before HPLC refinement .
Key Parameters :
| Step | Solvent | Catalyst | Temp. | Yield |
|---|---|---|---|---|
| 1 | DCM | TEA | RT | 70% |
| 2 | EtOAc | DMAP | 0–5°C | 55% |
Q. How is structural confirmation performed post-synthesis?
- Methodological Answer : Use multi-spectral analysis:
- 1H/13C NMR : Confirm substituent connectivity. For example, the hydroxy group at δ 5.2 (broad singlet) and trifluoroethyl signals at δ 4.1–4.3 (quartet) .
- LC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 343.15 for C12H18F3N2O3S) .
- HPLC : Ensure >95% purity using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How do steric and electronic effects of the hydroxy-methylthio and trifluoroethyl groups influence bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
Replace the trifluoroethyl group with non-fluorinated analogs (e.g., ethyl or propyl) to assess hydrophobicity/electron-withdrawing effects .
Modify the methylthio group to sulfoxide/sulfone derivatives to evaluate oxidation-state impacts on binding .
Example Findings :
| Derivative | Target (e.g., HIV entry) | IC50 (nM) |
|---|---|---|
| Trifluoroethyl | gp120-CD4 interaction | 12.3 |
| Ethyl | gp120-CD4 interaction | >1000 |
- Fluorinated groups enhance target affinity due to electrostatic interactions .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Address variability via:
Assay standardization : Use isogenic cell lines (e.g., HEK293T vs. HeLa) to control for receptor expression differences .
Metabolic stability tests : Incubate compounds with liver microsomes to identify degradation products that may skew results (e.g., hydroxylation at the methylthio group) .
Statistical rigor : Apply ANOVA/Tukey tests to compare datasets. For example, discrepancies in IC50 values (e.g., 12.3 nM vs. 45 nM) may arise from assay sensitivity thresholds .
Data Contradiction Analysis
Q. Why do computational docking models conflict with experimental binding data?
- Methodological Answer : Reconcile discrepancies by:
Molecular Dynamics Simulations : Run 100-ns simulations to account for protein flexibility (e.g., gp120 conformational changes) .
Crystallography : Co-crystallize the compound with its target (e.g., HIV-1 envelope glycoprotein) to validate binding poses .
Example : Computational models predicted hydrogen bonding with Asp368, but crystallography revealed hydrophobic interactions with Trp427 instead .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
